molecular formula C21H17N5O3 B12339390 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide

Cat. No.: B12339390
M. Wt: 387.4 g/mol
InChI Key: RHKKYFKNAKEADS-UHFFFAOYSA-N
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Description

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often focus on optimizing yield and purity while minimizing byproducts. Techniques such as solvent-free reactions and the use of efficient catalysts are commonly employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine .

Scientific Research Applications

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit cell growth by interfering with DNA synthesis or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C21H17N5O3

Molecular Weight

387.4 g/mol

IUPAC Name

3-amino-N-(4-benzylphenyl)-5-nitroindazole-1-carboxamide

InChI

InChI=1S/C21H17N5O3/c22-20-18-13-17(26(28)29)10-11-19(18)25(24-20)21(27)23-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,22,24)(H,23,27)

InChI Key

RHKKYFKNAKEADS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=N3)N

Origin of Product

United States

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